2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole

Descripción

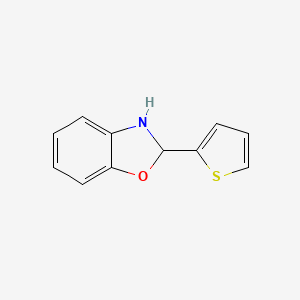

2-(2-Thienyl)-2,3-dihydro-1,3-benzoxazole is a bicyclic heterocyclic compound featuring a benzoxazole core fused with a thiophene moiety via a dihydro ring system. The benzoxazole component consists of a benzene ring fused to an oxazole (a five-membered ring containing oxygen and nitrogen), while the thienyl substituent introduces sulfur-based electronic properties.

Synthetic routes for related 2,3-dihydro-1,3-benzoxazole derivatives often involve cyclization of ortho-aminophenol derivatives with carbonyl-containing reagents. For example, 2,3-dihydro-1,3-benzoxazole-2-thiol derivatives can be converted to chlorinated intermediates using SOCl₂ and subsequently functionalized with nucleophiles like KCN to introduce cyano groups .

Propiedades

IUPAC Name |

2-thiophen-2-yl-2,3-dihydro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNBQQQFNUWSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole

The synthesis of this compound typically involves cyclization reactions between appropriate precursors. The reaction conditions can vary significantly based on the desired yield and purity of the final product. Common methods include:

- Condensation Reactions : Utilizing thiophene derivatives and benzoxazoles under acidic or basic conditions to facilitate cyclization.

- One-Pot Synthesis : This method has been explored to streamline the process and improve yields by combining multiple steps into a single reaction vessel.

Biological Activities

The biological activities of this compound have been extensively studied, revealing a broad spectrum of pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties against various pathogens. Studies have shown effectiveness against both gram-positive and gram-negative bacteria as well as fungi. For instance, compounds derived from benzoxazole scaffolds have demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. These compounds have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Molecular docking studies suggest that these compounds may interact with critical proteins involved in cancer progression .

Anti-inflammatory Effects

Some derivatives have also been evaluated for their anti-inflammatory activities. The inhibition of pro-inflammatory cytokines has been documented, indicating potential use in treating inflammatory diseases .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Screening

A series of synthesized benzoxazole derivatives were tested for their antimicrobial efficacy. Compounds exhibited varying degrees of activity against Candida albicans and other bacterial strains. The study concluded that modifications to the thienyl group could enhance antimicrobial properties .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that specific derivatives could inhibit cell proliferation significantly. The research employed assays to measure cytotoxicity and elucidated the structure-activity relationship (SAR) for optimizing therapeutic efficacy .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(2-thienyl)-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

2-(2-Thienyl)benzothiazole (CAS: 34243-38-4)

- Structure : Benzothiazole core (sulfur and nitrogen in the heterocycle) substituted with a thienyl group.

- Molecular Formula : C₁₁H₇NS₂

- Molecular Weight : 217.31 g/mol

- Key Differences : Replacement of oxygen in benzoxazole with sulfur in benzothiazole enhances electron delocalization and alters UV-Vis absorption properties. Benzothiazoles are often employed in optoelectronics due to their lower bandgap compared to benzoxazoles .

2,2'-(2,5-Thienediyl)bis[5-(tert-butyl)-1,3-benzoxazole] (CAS: 12224-40-7)

- Structure : Two tert-butyl-substituted benzoxazole units linked via a thiophene bridge.

- Molecular Formula : C₂₈H₂₆N₂O₂S

- Molecular Weight : 454.59 g/mol

- Key Differences : The bis-benzoxazole architecture enhances fluorescence quantum yield and thermal stability, making it suitable for use as a fluorescent whitening agent in polymers .

Table 1: Structural and Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2-(2-Thienyl)-2,3-dihydro-1,3-benzoxazole | C₁₁H₉NOS₂* | ~251.33* | Dihydro ring, thienyl substituent |

| 2-(2-Thienyl)benzothiazole | C₁₁H₇NS₂ | 217.31 | Sulfur in heterocycle, optoelectronic use |

| Bis-benzoxazole-thiophene derivative | C₂₈H₂₆N₂O₂S | 454.59 | High fluorescence, thermal stability |

*Estimated based on structural similarity to ZINC01736227 (MW: 392.45 g/mol) .

Heterocyclic Variants with Modified Ring Systems

1,3,4-Oxadiazole Derivatives

- Example : 3-Acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-2-substituted phenyl-2,3-dihydro-1,3,4-oxadiazoles.

- Key Differences : Replacement of the benzoxazole core with 1,3,4-oxadiazole reduces ring strain and enhances antimicrobial activity. For instance, compound 4c showed superior antibacterial activity against Staphylococcus aureus compared to ciprofloxacin .

Thiadiazole-Fused Derivatives

- Example: 4-Amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one derivatives.

- Key Differences : Thiadiazole-triazine hybrids exhibit anticancer activity, with compound 18 showing cytotoxicity against multiple cancer cell lines .

Functional Group Modifications

Sulfonamide Derivatives

- Example : N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide.

- Molecular Weight : 420.45 g/mol

Fluorinated Derivatives

- Example : 2-Butyl-2-(difluoromethyl)-3-propyl-2,3-dihydro-1,3-benzoxazole.

- Synthetic Route : Defluorinative alkylation of trifluoroacetaldehyde derivatives.

- Key Differences : Fluorine atoms improve metabolic stability and membrane permeability .

Q & A

Q. Table 1: Representative Synthetic Conditions for Benzoxazole Derivatives

| Precursor | Solvent | Catalyst | Yield (%) | Purity Validation Method |

|---|---|---|---|---|

| 2-Thienylamine derivative | DMF | CuI (10 mol%) | 65–78 | |

| Benzoxazole intermediate | Toluene | Pd(PPh) | 72 | HPLC, elemental analysis |

Advanced: How do electronic effects of substituents influence RNA-binding affinity in benzoxazole derivatives?

Answer:

The RNA-binding affinity of benzoxazoles is modulated by substituents that alter the basicity of the N3 position, a critical interaction site. For example:

- Electron-donating groups (EDGs) : Methoxy or methyl groups at the benzene ring increase electron density at N3, enhancing hydrogen bonding with RNA targets. However, excessive EDGs may reduce solubility .

- Electron-withdrawing groups (EWGs) : Nitro or halide substituents decrease N3 basicity, weakening binding but improving metabolic stability.

Q. Methodological Insight :

- Use FRET-based binding assays to quantify EC values.

- Correlate substituent Hammett constants () with binding data to establish quantitative SAR .

Q. Table 2: Substituent Effects on RNA-Binding Affinity

| Substituent (Position) | EC (μM) | |

|---|---|---|

| -OCH (para) | -0.27 | 28 |

| -Cl (meta) | +0.37 | 45 |

| -NO (ortho) | +1.24 | >100 |

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of the thienyl and benzoxazole moieties. Key peaks include aromatic protons at 6.8–7.5 ppm and diastereotopic protons in the dihydro ring .

- Infrared Spectroscopy (IR) : Stretching vibrations for C=N (1600–1650 cm) and C-O (1250–1300 cm) validate the benzoxazole core .

- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (<0.3% deviation) .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity of benzoxazole derivatives?

Answer:

Discrepancies often arise from structural variations and assay conditions. To address this:

- Structural uniformity : Ensure purity (>95% by HPLC) and confirm stereochemistry (e.g., dihydro ring conformation) via X-ray crystallography .

- Assay standardization : Compare MIC values under identical conditions (e.g., broth microdilution for Gram-positive bacteria like Bacillus subtilis) .

- Mechanistic studies : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects and rule off-target interactions .

Key Insight : Derivatives with thienyl groups show selective activity against Gram-positive pathogens but limited efficacy against Gram-negative strains due to outer membrane permeability barriers .

Advanced: What strategies optimize catalytic efficiency in benzoxazole synthesis?

Answer:

- Catalyst screening : Test heterogeneous catalysts (e.g., Cu-ZSM-5 zeolites) for recyclability and reduced metal leaching .

- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves atom economy .

- Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., cyclization vs. coupling) .

Q. Table 3: Catalyst Performance in Benzoxazole Synthesis

| Catalyst | Reaction Time (h) | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| CuI | 8 | 72 | 12 |

| Pd/C (5 wt%) | 4 | 85 | 18 |

| Zeolite-supported Cu | 6 | 78 | 15 |

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., thiophene derivatives) .

- Waste disposal : Neutralize acidic/basic residues before incineration to comply with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.